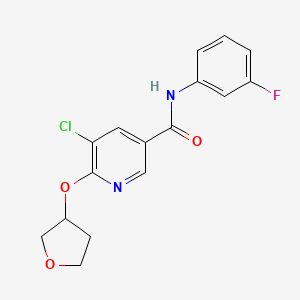

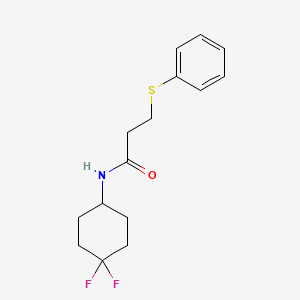

1-(3-Fluorobenzyl)-1H-imidazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Fluorobenzyl)-1H-imidazol-2-amine, also known as FBA, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. FBA is a small molecule that belongs to the class of imidazole-based compounds and has shown promising results in preclinical studies.

Scientific Research Applications

Catalysis in Chemical Reactions Ruthenium(II) complexes incorporating ligands like imidazol-2-ylidene and 1,2,3-triazol-5-ylidene have shown significant efficiency in C-N bond formation via a hydrogen-borrowing strategy. These complexes, including those with 1-(3-Fluorobenzyl)-1H-imidazol-2-amine, facilitate various chemical reactions under solvent-free conditions, demonstrating their potential in homogeneous catalysis (Donthireddy, Illam, & Rit, 2020).

Synthesis of Radioligands for Imaging The compound has been used in the synthesis of radioligands like fluoroproxyfan, a potential histamine H3 receptor ligand, for clinical PET studies. This illustrates its role in creating tools for medical imaging and diagnostics (Iwata et al., 2000).

Organic Synthesis and Functional Group Transformations The compound has applications in organic synthesis, such as the copper-mediated direct C3 amination of imidazopyridines using N-fluorobenzenesulfonimide as the amino source. This method exhibits broad substrate scope and functional group tolerance, showing the compound's versatility in chemical transformations (Lu et al., 2018).

CO2 Capture and Environmental Applications The compound can be used to create ionic liquids that react reversibly with CO2, sequestering the gas as a carbamate salt. This demonstrates its potential use in environmental applications, particularly in CO2 capture and sequestration (Bates et al., 2002).

Fluorescent Probes for Biological Imaging Palladium-catalyzed amination allows the synthesis of 1,2-disubstituted (hetero)aryl fused imidazoles, serving as fluorescent probes with tunable fluorescence emission. These compounds can be applied in live cell imaging, highlighting their utility in biological research (Zhao et al., 2011).

properties

IUPAC Name |

1-[(3-fluorophenyl)methyl]imidazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN3/c11-9-3-1-2-8(6-9)7-14-5-4-13-10(14)12/h1-6H,7H2,(H2,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YABQCGFEDAZRBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CN2C=CN=C2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[2-[(4-chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(3-methylphenyl)acetamide](/img/structure/B2904802.png)

![2-nitro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2904806.png)

![(E)-N-[1-Benzofuran-2-yl(pyridin-3-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2904810.png)

![N-[2-(4-Fluoroanilino)-2-oxoethyl]prop-2-enamide](/img/structure/B2904811.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)butanamide](/img/structure/B2904817.png)

![1-[(Tert-butoxy)carbonyl]-5,5-dimethylpiperidine-2-carboxylic acid](/img/structure/B2904821.png)

![4-[Cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-2-carboxylic acid](/img/structure/B2904823.png)